2-bromo-4-nitro-1,3-benzothiazol-6-ol
Overview
Description
2-Bromo-4-nitro-1,3-benzothiazol-6-ol is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 2-position, a nitro group at the 4-position, and a hydroxyl group at the 6-position of the benzothiazole ring. The unique structural features of this compound make it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-nitro-1,3-benzothiazol-6-ol typically involves the following steps:
Hydroxylation: The hydroxyl group can be introduced by treating the nitrated compound with a hydroxylating agent such as sodium hydroxide or potassium hydroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-nitro-1,3-benzothiazol-6-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent (e.g., dimethyl sulfoxide) can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol can be employed.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid can be used.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: 2-Amino-4-nitro-1,3-benzothiazol-6-ol.
Oxidation: 2-Bromo-4-nitro-1,3-benzothiazol-6-one.
Scientific Research Applications
2-Bromo-4-nitro-1,3-benzothiazol-6-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial, antifungal, and anticancer properties. Benzothiazole derivatives have shown activity against various microbial strains and cancer cell lines.
Biological Research: The compound is used as a probe to study enzyme interactions and inhibition mechanisms.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting materials.
Environmental Chemistry: The compound is investigated for its role in the degradation of pollutants and its potential use in environmental remediation.
Mechanism of Action
The mechanism of action of 2-bromo-4-nitro-1,3-benzothiazol-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. The bromine atom and hydroxyl group can enhance the compound’s binding affinity to target proteins, leading to inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3-benzothiazole: Lacks the nitro and hydroxyl groups, making it less reactive in certain chemical reactions.
4-Nitro-1,3-benzothiazol-2-amine: Contains an amino group instead of a hydroxyl group, leading to different biological activities.
2-Amino-6-nitrobenzothiazole: Lacks the bromine atom, affecting its reactivity and binding properties.
Uniqueness
2-Bromo-4-nitro-1,3-benzothiazol-6-ol is unique due to the presence of all three functional groups (bromine, nitro, and hydroxyl) on the benzothiazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
2-bromo-4-nitro-1,3-benzothiazol-6-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O3S/c8-7-9-6-4(10(12)13)1-3(11)2-5(6)14-7/h1-2,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJIHDNOGXNDHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1[N+](=O)[O-])N=C(S2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301302066 | |
Record name | 2-Bromo-4-nitro-6-benzothiazolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301302066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190317-29-3 | |
Record name | 2-Bromo-4-nitro-6-benzothiazolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190317-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-nitro-6-benzothiazolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301302066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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